molecular formula C13H19Cl2N3 B6190028 2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride CAS No. 2648957-58-6

2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B6190028
CAS No.: 2648957-58-6
M. Wt: 288.2
InChI Key:
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Description

The compound “2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C5H9N3/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3,6H2 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride' involves the reaction of 2-naphthylamine with ethyl chloroacetate to form 2-(2-chloroacetyl)naphthalene. This intermediate is then reacted with imidazole to form 2-(1H-imidazol-1-yl)naphthalene. Finally, this compound is reacted with ethylenediamine to form the target compound, which is then converted to the dihydrochloride salt form.", "Starting Materials": [ "2-naphthylamine", "ethyl chloroacetate", "imidazole", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-naphthylamine is reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form 2-(2-chloroacetyl)naphthalene.", "Step 2: 2-(2-chloroacetyl)naphthalene is reacted with imidazole in the presence of a base such as potassium carbonate to form 2-(1H-imidazol-1-yl)naphthalene.", "Step 3: 2-(1H-imidazol-1-yl)naphthalene is reacted with ethylenediamine in the presence of a base such as sodium hydroxide to form the target compound, 2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine.", "Step 4: The target compound is converted to the dihydrochloride salt form by reacting it with hydrochloric acid." ] }

CAS No.

2648957-58-6

Molecular Formula

C13H19Cl2N3

Molecular Weight

288.2

Purity

0

Origin of Product

United States

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